Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- is a complex organic compound characterized by its unique structure, which includes multiple methylthio groups attached to a cyclohexylidene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- typically involves multiple steps, starting with the preparation of the cyclohexylidene core. This core is then functionalized with bis(methylthio)methylene groups through a series of reactions that may include nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alkanes .
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-:
Cyclohexylidene derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Bis(methylthio)methylene compounds: These compounds have similar functional groups but may differ in their core structures.
Uniqueness
Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- stands out due to its combination of a cyclohexylidene core with multiple bis(methylthio)methylene groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
104417-70-1 |
---|---|
Molekularformel |
C15H18N2S4 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
2-[2,6-bis[bis(methylsulfanyl)methylidene]cyclohexylidene]propanedinitrile |
InChI |
InChI=1S/C15H18N2S4/c1-18-14(19-2)11-6-5-7-12(15(20-3)21-4)13(11)10(8-16)9-17/h5-7H2,1-4H3 |
InChI-Schlüssel |
ZBKYYVFFTPGHEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C1CCCC(=C(SC)SC)C1=C(C#N)C#N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.